PI3Kgamma inhibitor 1
描述
Overview of PI3K Signaling Pathways and Isoforms in Cellular Homeostasis and Disease
The PI3K family of lipid kinases is integral to intracellular signaling, governing processes such as cell growth, proliferation, survival, and migration. nih.gov These enzymes phosphorylate the 3'-hydroxyl group of phosphoinositides, generating lipid second messengers. researchgate.net The PI3K family is divided into three classes (I, II, and III), with Class I being the most extensively studied in the context of disease. mdpi.com
Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit. ucl.ac.uk They are further subdivided into Class IA (PI3Kα, PI3Kβ, PI3Kδ) and Class IB (PI3Kγ). pnas.org While PI3Kα and PI3Kβ are ubiquitously expressed and involved in general cellular metabolism and growth, PI3Kδ and PI3Kγ are primarily found in immune cells, where they play critical roles in regulating immune responses and inflammation. mdpi.comnih.gov
The activation of Class I PI3Ks triggers a signaling cascade, most notably the PI3K/AKT/mTOR pathway, which is a central regulator of cell fate. mdpi.commdpi.com Dysregulation of this pathway, through mutations or overexpression of PI3K isoforms, is a hallmark of many cancers and inflammatory conditions. nih.govresearchgate.net For instance, mutations in the PIK3CA gene, which encodes the catalytic subunit of PI3Kα, are frequently found in various cancers, leading to its constitutive activation. icr.ac.uk
The distinct expression patterns and functions of the PI3K isoforms provide opportunities for targeted therapies. While pan-PI3K inhibitors, which target all Class I isoforms, have been developed, they often come with significant toxicities due to the broad importance of PI3K signaling in normal cellular function. ucl.ac.uknih.gov This has driven the development of isoform-selective inhibitors to achieve greater therapeutic efficacy with fewer side effects. nih.gov
Rationale for PI3Kγ as a Distinct Therapeutic Target
PI3Kγ stands out as a therapeutic target primarily due to its preferential expression in leukocytes (immune cells). researchgate.nettargetedonc.com This restricted expression pattern suggests that inhibiting PI3Kγ could modulate immune responses with potentially fewer off-target effects compared to inhibitors of the more ubiquitously expressed isoforms.
PI3Kγ is a key mediator of signaling downstream of G-protein coupled receptors (GPCRs), which are activated by chemokines and other inflammatory mediators. pnas.orgtargetedonc.com This positions PI3Kγ as a critical regulator of immune cell trafficking, recruitment to sites of inflammation, and activation. researchgate.net Specifically, PI3Kγ has been shown to be crucial for the migration and function of various immune cells, including macrophages, neutrophils, and mast cells. mdpi.comtargetedonc.com
The involvement of PI3Kγ in pathological conditions is extensive. In the context of cancer, PI3Kγ activity in myeloid cells within the tumor microenvironment can promote tumor growth, angiogenesis (the formation of new blood vessels), and metastasis by creating an immunosuppressive environment. targetedonc.comnih.gov Inhibiting PI3Kγ can reprogram these tumor-associated macrophages from an immune-suppressive M2 phenotype to an immunostimulatory M1 phenotype, thereby enhancing anti-tumor immunity. aacrjournals.org
Beyond cancer, PI3Kγ is implicated in a range of inflammatory and autoimmune diseases. ucl.ac.uk Studies have demonstrated its role in conditions like rheumatoid arthritis, asthma, and neuroinflammatory diseases such as multiple sclerosis and Alzheimer's disease. researchgate.netmdpi.com In models of these diseases, inhibition of PI3Kγ has been shown to reduce inflammation and tissue damage. mdpi.com Furthermore, recent research has highlighted the role of PI3Kγ in the pathogenesis of cutaneous leishmaniasis, where it facilitates parasite invasion and disease progression. pnas.org
Historical Context of PI3K Inhibitor Development
The journey to develop PI3K inhibitors began with the discovery of non-selective natural products like wortmannin (B1684655) and the synthetic compound LY294002. nih.gov These early inhibitors were instrumental in elucidating the fundamental roles of the PI3K pathway in cellular processes. However, their lack of isoform selectivity and unfavorable pharmacological properties limited their clinical potential.
The recognition of the PI3K pathway's significance in cancer, particularly following the discovery of frequent PIK3CA mutations in 2004, spurred intensive drug discovery efforts. icr.ac.uk Initial strategies focused on developing pan-PI3K inhibitors. nih.gov While some of these compounds entered clinical trials, they often exhibited dose-limiting toxicities, highlighting the need for more targeted approaches. nih.gov
This led to a shift towards the development of isoform-selective inhibitors. The elucidation of the crystal structures of PI3K isoforms provided a structural basis for the rational design of these more specific compounds. nih.gov This new wave of inhibitors aimed to target individual PI3K isoforms, such as PI3Kα for certain cancers or the leukocyte-specific PI3Kδ and PI3Kγ for hematological malignancies and inflammatory disorders. nih.govnih.gov
The development of the PI3Kδ inhibitor, idelalisib, and its approval for the treatment of certain B-cell malignancies marked a significant milestone, validating the isoform-selective approach. ucl.ac.uknih.gov Subsequently, other isoform-selective inhibitors, including the PI3Kα-specific inhibitor alpelisib (B612111) for breast cancer, have also gained regulatory approval. researchgate.netnih.gov
Structure
3D Structure
属性
IUPAC Name |
N-[6-[4-amino-1-[[8-methyl-2-(2-methylphenyl)-1-oxoisoquinolin-3-yl]methyl]pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzothiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N8O2S/c1-17-7-4-5-10-24(17)40-22(13-20-9-6-8-18(2)26(20)31(40)42)15-39-30-27(29(33)34-16-35-30)28(38-39)21-11-12-23-25(14-21)43-32(37-23)36-19(3)41/h4-14,16H,15H2,1-3H3,(H2,33,34,35)(H,36,37,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZBJJRBPXOONG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(N(C2=O)C3=CC=CC=C3C)CN4C5=NC=NC(=C5C(=N4)C6=CC7=C(C=C6)N=C(S7)NC(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657497 | |
| Record name | N-[6-(4-Amino-1-{[8-methyl-2-(2-methylphenyl)-1-oxo-1,2-dihydroisoquinolin-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1,3-benzothiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172118-03-4 | |
| Record name | N-[6-(4-Amino-1-{[8-methyl-2-(2-methylphenyl)-1-oxo-1,2-dihydroisoquinolin-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1,3-benzothiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Cellular Mechanisms of Pi3kγ Inhibition
Direct Inhibition of PI3Kγ Kinase Activity
The primary mechanism of action for most PI3Kγ inhibitors is the direct suppression of its enzymatic activity. This is achieved through specific interactions with the catalytic subunit of the enzyme, p110γ.
PI3Kγ is a heterodimeric enzyme composed of a catalytic subunit, p110γ, and a regulatory subunit (either p101 or p87). The p110γ subunit houses the kinase domain, which is the principal target for inhibitory compounds. Molecular modeling studies have shown that inhibitors bind to the ligand-binding pocket of p110γ. nih.gov The architecture of this binding site, particularly the ATP-binding pocket, is crucial for the design of potent and selective inhibitors. The p110γ domain structure includes a C2 domain, helical domain, Ras-binding domain, and the catalytic domain, all of which are critical for its function. ijpsr.com
The majority of currently developed PI3Kγ inhibitors, including our representative "PI3Kgamma inhibitor 1," function as ATP-competitive inhibitors . elifesciences.orgelifesciences.org This means they bind to the ATP-binding pocket of the p110γ catalytic subunit, directly competing with the endogenous substrate, adenosine (B11128) triphosphate (ATP). nih.govselleckchem.com This mode of inhibition prevents the transfer of a phosphate (B84403) group to phosphatidylinositol 4,5-bisphosphate (PIP2), thereby blocking the production of the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). mdpi.com The development of isoform-selective ATP-competitive inhibitors is challenged by the high degree of homology in the ATP-binding pocket across different PI3K isoforms. mdpi.com
While ATP-competitive inhibition is the most common strategy, there is growing interest in developing allosteric inhibitors . These molecules bind to a site on the enzyme distinct from the ATP-binding pocket, inducing a conformational change that reduces the enzyme's catalytic efficiency. elifesciences.orgelifesciences.org Research has identified a unique binding site at the interface of the helical and kinase domains of p110γ as a potential target for allosteric inhibitors. elifesciences.orgelifesciences.org Allosteric modulators could offer a different pharmacological profile and potentially greater selectivity.
| Inhibition Modality | Mechanism of Action | Binding Site on p110γ | Key Characteristics |
| ATP-Competitive | Competes with ATP for binding to the catalytic site. | ATP-binding pocket within the kinase domain. | Most common type of PI3Kγ inhibitor; efficacy depends on affinity relative to cellular ATP concentrations. elifesciences.orgselleckchem.com |
| Allosteric | Binds to a site other than the ATP-binding pocket, inducing a conformational change that inhibits activity. | Sites outside the catalytic domain, such as the interface of the helical and kinase domains. | May offer greater selectivity and a different side-effect profile; can prevent the formation of a catalytically competent conformation. elifesciences.orgelifesciences.org |
Interaction with the Catalytic Subunit (p110γ)
Downstream Signaling Pathway Modulation
By inhibiting the production of PIP3, PI3Kγ inhibitors profoundly affect downstream signaling pathways that are crucial for various cellular processes.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. wikipedia.orgscientificarchives.com PI3Kγ activation leads to the generation of PIP3, which acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase-1 (PDK1). mdpi.com This recruitment to the cell membrane facilitates the phosphorylation and activation of Akt by PDK1 and mTOR Complex 2 (mTORC2). springermedizin.de Activated Akt then phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1). mdpi.comspringermedizin.de
PI3Kγ inhibitors, by blocking PIP3 production, prevent the activation of Akt and consequently suppress the entire PI3K/Akt/mTOR signaling cascade. ijpsr.comrsc.org This disruption can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. rsc.org
The primary biochemical consequence of PI3Kγ inhibition is the reduced generation of PIP3 from PIP2. ijpsr.commdpi.com This lipid second messenger is critical for the recruitment and activation of a host of signaling proteins beyond Akt. The levels of PIP3 are tightly controlled, with its production by PI3Ks being counteracted by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2. ijpsr.commdpi.com
Inhibition of PI3Kγ leads to a decrease in plasma membrane PIP3 levels. nih.gov This reduction in PIP3 prevents the localization and activation of various signaling molecules that rely on this lipid for their function, thereby modulating cellular processes such as cell migration, inflammation, and immune responses. ijpsr.comnih.gov
Impact on the PI3K/Akt/mTOR Axis
Kinase-Independent Functions of PI3Kγ and their Modulation by Inhibitors
Emerging evidence indicates that PI3Kγ possesses non-catalytic, or scaffolding, functions that are independent of its kinase activity. nih.gov These scaffolding roles involve protein-protein interactions that can influence signaling pathways. For instance, PI3Kγ can act as a scaffold to modulate cAMP levels and regulate the function of other signaling proteins. cell-stress.com
Conventional ATP-competitive inhibitors of PI3Kγ abrogate its catalytic activity but may leave its kinase-independent functions intact. nih.gov This is a critical consideration, as these scaffolding functions can contribute to pathological processes. Therefore, future therapeutic strategies may need to consider the development of molecules that can specifically disrupt these protein-protein interactions to fully mitigate the pathological effects of PI3Kγ. nih.gov Studies have shown that in certain contexts, such as platelet aggregation and post-ischemic neovascularization, the kinase-independent functions of PI3Kγ are significant. nih.govnih.gov
| Function | Mechanism | Effect of Kinase Inhibitors |
| Kinase-Dependent | Phosphorylation of PIP2 to generate PIP3, activating downstream signaling (e.g., Akt/mTOR). mdpi.com | Directly blocked by ATP-competitive and allosteric inhibitors. |
| Kinase-Independent (Scaffolding) | Acts as an anchoring protein for signaling complexes (e.g., with PKA and PDEs to regulate cAMP). nih.govcell-stress.com | Generally not affected by conventional kinase inhibitors. nih.gov |
Role of Pi3kγ in Disease Pathogenesis: a Target Validation Perspective
Immunomodulatory Roles of PI3Kγ
Regulation of Myeloid Cell Function (Macrophages, Neutrophils, Myeloid-Derived Suppressor Cells)
PI3Kγ is a key regulator of myeloid cell function, a diverse group of immune cells that includes macrophages, neutrophils, and myeloid-derived suppressor cells (MDSCs). biorxiv.orgmdpi.com It is essential for the migration and recruitment of these cells to sites of inflammation and tumors. frontiersin.orgaacrjournals.org
In tumor-associated macrophages (TAMs) and MDSCs, PI3Kγ activation promotes an immunosuppressive phenotype. aacrjournals.orgnih.gov This is achieved by stimulating the expression of anti-inflammatory and immune-suppressive factors such as IL-10, TGFβ, and Arginase, while inhibiting the expression of pro-inflammatory molecules like IL-12 and IFNγ. aacrjournals.orgnih.gov This polarization of myeloid cells dampens anti-tumor T-cell responses and fosters an environment conducive to tumor growth. aacrjournals.orgescholarship.org
Furthermore, PI3Kγ signaling in macrophages can be activated by various stimuli, including cytokines and chemokines, leading to the promotion of immunosuppressive gene expression. nih.gov Inhibition of PI3Kγ can reprogram these myeloid cells from an immunosuppressive to an immunostimulatory state, thereby enhancing anti-tumor immunity. mdpi.comnih.gov
| Myeloid Cell Type | Key Role of PI3Kγ | Effect of PI3Kγ Inhibition |
| Macrophages (TAMs) | Promotes immunosuppressive polarization, leading to the production of anti-inflammatory cytokines. aacrjournals.orgnih.gov | Reprograms macrophages to an immunostimulatory phenotype, enhancing anti-tumor responses. mdpi.comnih.gov |
| Neutrophils | Regulates migration and recruitment to inflammatory sites. mdpi.comfrontiersin.org | Defective neutrophil migration. researchgate.net |
| Myeloid-Derived Suppressor Cells (MDSCs) | Promotes recruitment to tumors and stimulates their immunosuppressive functions. aacrjournals.orgnih.gov | Blocks MDSC recruitment and inhibits their suppressive activity. aacrjournals.org |
Influence on T-cell Activation and Differentiation
PI3Kγ kinase activity is crucial for the optimal activation and differentiation of both CD4+ and CD8+ T cells. nih.gov Studies have shown that T cells with inactive PI3Kγ exhibit impaired activation in response to T-cell receptor (TCR) and CD28 stimulation. nih.gov This impairment includes reduced proliferation and cytokine production. nih.gov
The signaling defects in PI3Kγ-deficient T cells include reduced phosphorylation of key downstream molecules like AKT and ERK1/2, a decrease in the formation of lipid rafts, and a delay in cell cycle progression. nih.gov Furthermore, the differentiation of CD4+ T cells into various helper subsets, including Th1, Th2, Th17, and induced regulatory T cells (Tregs), is compromised in the absence of PI3Kγ kinase activity. nih.govd-nb.info PI3Kγ has also been shown to influence the differentiation ratio of CD4+ to CD8+ T cells. aai.org
| T-cell Process | Impact of PI3Kγ | Key Research Findings |
| Activation | Required for optimal TCR/CD28-mediated activation. nih.gov | PI3Kγ kinase-dead T cells show impaired proliferation and cytokine production. nih.gov |
| Differentiation | Influences differentiation into Th1, Th2, Th17, and Treg subsets. nih.govd-nb.info | Compromised differentiation of CD4+ T cells in the absence of PI3Kγ activity. nih.gov |
| Signaling | Affects downstream signaling pathways. | Reduced phosphorylation of AKT and ERK1/2 in PI3Kγ kinase-dead T cells. nih.gov |
Impact on B-cell Development and Activation
PI3K signaling is fundamental for multiple stages of B-cell development and function. thermofisher.comnih.gov While the delta isoform of PI3K (PI3Kδ) has been extensively studied in B cells, recent research has highlighted a specific, non-redundant role for PI3Kγ. researchgate.netfrontiersin.org
PI3Kγ is important for robust antibody responses to T cell-dependent antigens. researchgate.net It functions within activated B cells in a kinase-dependent manner to support the differentiation of antibody-secreting cells (ASCs). researchgate.net This role is observed in both naive B cells upon activation and in memory B cells following stimulation. researchgate.net The PI3K pathway, in general, is activated shortly after B-cell receptor (BCR) engagement and is critical for sustained signaling. thermofisher.com It also plays a role in the metabolic reprogramming that occurs in activated B cells. nih.gov
Role in Immune Suppression within the Tumor Microenvironment
PI3Kγ is a pivotal player in establishing an immunosuppressive tumor microenvironment (TME). nih.govnih.gov It primarily exerts this function by controlling the trafficking and polarization of myeloid cells. nih.govaacrjournals.org
The recruitment of immunosuppressive cells like MDSCs and TAMs into the tumor is heavily dependent on PI3Kγ signaling. aacrjournals.org Once within the TME, PI3Kγ drives these cells to adopt an anti-inflammatory and immunosuppressive phenotype, characterized by the secretion of cytokines that inhibit T-cell function. aacrjournals.orgnih.gov This creates a barrier to effective anti-tumor immunity, allowing cancer cells to evade immune surveillance. aacrjournals.orgnih.gov
Inhibition of PI3Kγ has been shown to reverse this immunosuppressive state. mdpi.comnih.gov By blocking PI3Kγ, the influx of suppressive myeloid cells is reduced, and those already present can be reprogrammed to an immunostimulatory state. aacrjournals.orgmdpi.com This leads to an increase in the numbers and activity of tumor-infiltrating CD8+ T cells, which are critical for killing cancer cells. aacrjournals.orgmdpi.com
PI3Kγ in Cancer Progression
Beyond its immunomodulatory roles, PI3Kγ directly contributes to cancer progression by influencing tumor growth and proliferation. ijpsr.comnih.gov
Contribution to Tumor Growth and Proliferation
PI3Kγ signaling promotes tumor growth and proliferation through various mechanisms. ijpsr.comaacrjournals.org In several types of cancer, including breast cancer and prostate cancer, PI3Kγ has been shown to activate the Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. ijpsr.com
Studies using mouse models have demonstrated that the genetic deletion or pharmacological inhibition of PI3Kγ can significantly suppress tumor growth and the formation of metastases. mdpi.com For instance, in models of pancreatic ductal adenocarcinoma (PDAC), inhibiting PI3Kγ slows tumor progression and increases survival. aacrjournals.org This effect is, in part, due to the direct impact on cancer cell proliferation and survival, as well as the modulation of the TME. ijpsr.comaacrjournals.org The PI3K pathway as a whole is frequently dysregulated in human cancers, making it a key target for therapeutic intervention. ijpsr.commdpi.com
Involvement in Cancer Stem Cell Dynamics
Phosphoinositide 3-kinase gamma (PI3Kγ) is a crucial enzyme in cell signaling pathways that regulate cell growth, differentiation, and survival. ijpsr.com The dysregulation of PI3K signaling is implicated in the development and progression of various cancers. ijpsr.com The PI3K/Akt/mTOR pathway is considered a master regulator in cancer and has significant links to the biology of cancer stem cells (CSCs). nih.gov CSCs are a subpopulation of tumor cells with unique self-renewal capabilities that are thought to drive tumor initiation, metastasis, and therapy resistance. nih.govmdpi.com
The PI3K pathway plays a critical role in maintaining the stemness of CSCs. nih.govnih.gov In several types of cancer, including prostate and glioblastoma, the PTEN/PI3K/Akt pathway is vital for the maintenance of cancer stem-like cells. nih.govmdpi.com Targeting PI3K signaling could, therefore, be a beneficial strategy for eliminating these cells. nih.gov Activation of the PI3K/Akt/mTOR pathway enhances the expression of key stemness-related genes such as OCT4, SOX2, and NANOG, which supports the self-renewal and tumor-initiating capacity of CSCs. mdpi.com
Specifically, in acute myeloid leukemia (AML), PI3Kγ is highly enriched in leukemia stem cells (LSCs) and is critical for their self-renewal, while being dispensable for normal hematopoietic stem cells. ashpublications.orgresearchgate.net Mechanistically, PI3Kγ-AKT signaling promotes the accumulation of NRF2 in the nucleus, which in turn induces the pentose (B10789219) phosphate (B84403) pathway, a metabolic pathway essential for maintaining LSC stemness. researchgate.net Pharmacological inhibition of PI3Kγ has been shown to impair the expansion and stemness of both mouse and human AML cells, suggesting its potential as a targeted therapy to eliminate LSCs without harming normal blood-forming cells. ashpublications.orgresearchgate.net In non-small cell lung cancer, abnormal activation of the PI3K/Akt/mTOR pathway can lead to increased expression of the chemokine receptor CXCR4, which promotes STAT3 signaling involved in maintaining stemness. nih.gov
Furthermore, the PI3K pathway contributes to therapy resistance in CSCs by enhancing DNA repair mechanisms and increasing the efflux of drugs through transporters like ABCG2. mdpi.com In chronic myeloid leukemia, for instance, PI3K inhibition has been found to restore sensitivity to tyrosine kinase inhibitors in stem cells. nih.gov
Influence on Tumor-Associated Macrophages (TAMs) and Tumor Infiltrating Myeloid Cells (TIMs)
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells. researchgate.net Tumor-infiltrating myeloid cells (TIMs), which include tumor-associated macrophages (TAMs), myeloid-derived suppressor cells (MDSCs), and tumor-associated neutrophils (TANs), are major components of the TME. windows.netnih.gov These cells, particularly TAMs, play a crucial role in creating an immunosuppressive environment that helps tumors evade immune surveillance. researchgate.netmdpi.com
PI3Kγ acts as a molecular switch that controls the polarization of macrophages and other myeloid cells. nih.govfrontiersin.org In the TME, myeloid cells are often programmed to have an immunosuppressive, pro-tumoral M2-like phenotype. researchgate.netmdpi.com PI3Kγ signaling promotes this immune-suppressive state by activating the Akt/mTOR pathway, which inhibits NF-κB activation and stimulates the transcription factor C/EBPβ. windows.netnih.gov This leads to the expression of anti-inflammatory cytokines (e.g., IL-10, TGFβ) and enzymes (e.g., Arginase) that suppress the activity of cytotoxic T cells. nih.govaacrjournals.org
Inhibition of PI3Kγ can reprogram these immunosuppressive myeloid cells toward a pro-inflammatory, anti-tumor M1-like phenotype. windows.netaacrjournals.org This reprogramming involves stimulating and prolonging NF-κB activation, which promotes the expression of immunostimulatory cytokines like IL-12 and IFNγ. researchgate.netnih.govaacrjournals.org This shift from an immunosuppressive to an immunostimulatory TME enhances the recruitment and activation of CD8+ cytotoxic T cells, leading to tumor regression. nih.govaacrjournals.org
Several preclinical studies have demonstrated the effects of PI3Kγ inhibition:
Reduced MDSC Recruitment: PI3Kγ signaling activates integrin α4, which is crucial for the recruitment of MDSCs into tumors. Blocking the PI3Kγ-integrin α4 pathway inhibits this recruitment and suppresses tumor growth. frontiersin.orgaacrjournals.orgnih.gov
TAM Reprogramming: Pharmacological blockade of PI3Kγ in mouse models of breast and pancreatic cancer reduced the number of M2-like macrophages, reprogrammed TAMs to stimulate CD8+ T cell-mediated tumor suppression, and inhibited tumor metastasis. frontiersin.orgresearchgate.net
Synergy with Other Therapies: PI3Kγ inhibition has been shown to synergize with immune checkpoint inhibitors (like anti-PD-1) to promote tumor regression and improve survival in mouse models. nih.govfrontiersin.org
This body of research highlights that targeting PI3Kγ in TIMs is a promising strategy to overcome immune suppression in cancer and enhance the efficacy of immunotherapy. nih.govaacrjournals.org
PI3Kγ in Inflammatory and Autoimmune Disorders
Regulation of Inflammation-Induced Immune Responses
Phosphoinositide 3-kinase γ (PI3Kγ) is a key regulator of immune cell function and is primarily expressed in leukocytes. nih.govmdpi.com It plays a multifaceted role in inflammation, influencing both the migration of immune cells and the nature of the immune response. nih.gov
Initially, PI3Kγ was understood to promote inflammation by mediating G protein-coupled receptor (GPCR) signaling, which is essential for the chemotaxis (directed migration) of innate immune cells like neutrophils and macrophages to sites of inflammation. nih.govmdpi.com Studies in mouse models of diseases like rheumatoid arthritis showed that inhibiting PI3Kγ could reduce neutrophil migration and suppress joint inflammation. nih.gov This established PI3Kγ as a target for anti-inflammatory therapies aimed at blocking leukocyte recruitment. rupress.org
However, more recent research has revealed a more complex, context-dependent role for PI3Kγ. nih.gov Beyond its function in cell migration, PI3Kγ also acts as an innate immune checkpoint that restrains the magnitude of inflammatory cytokine production. nih.gov In cells like macrophages, PI3Kγ signaling downstream of Toll-like receptors (TLRs) actually dampens the inflammatory response, limiting the production of pro-inflammatory cytokines. nih.govmdpi.com This suppressive effect is partly dependent on the mTOR pathway. nih.gov
Therefore, inhibiting PI3Kγ can have dual effects:
Immunosuppressive Effect: By blocking GPCR-mediated chemotaxis, PI3Kγ inhibition can reduce the infiltration of inflammatory cells into tissues. nih.gov
Immune-Activating Effect: By removing the brake on TLR signaling in macrophages and other innate immune cells, PI3Kγ inhibition can unleash a stronger inflammatory cytokine response. nih.govnih.gov
This dual functionality means that the therapeutic effect of targeting PI3Kγ depends heavily on the specific disease context and the dominant pathological mechanism.
Pathogenic Roles in Specific Autoimmune Conditions (e.g., Systemic Lupus Erythematosus)
The dysregulation of PI3K signaling is implicated in the pathogenesis of several autoimmune diseases, including systemic lupus erythematosus (SLE), rheumatoid arthritis, and multiple sclerosis. nih.govnih.govfrontiersin.org
In Systemic Lupus Erythematosus (SLE) , an autoimmune disease characterized by the production of autoantibodies and widespread inflammation, the PI3K pathway is aberrantly activated. frontiersin.orgmdpi.com
T Cell and B Cell Dysfunction: Increased PI3K activity is observed in T cells from SLE patients and is linked to defects in activation-induced cell death, contributing to the survival of autoreactive lymphocytes. frontiersin.org In B cells, excessive PI3K signaling can lead to a breach of tolerance checkpoints, promoting the production of autoantibodies that are a hallmark of SLE. frontiersin.org
Animal Model Evidence: In lupus-prone MRL/lpr mice, treatment with the PI3Kγ-selective inhibitor AS605240 reduced the severity of glomerulonephritis (kidney inflammation) and prolonged lifespan, demonstrating a critical role for PI3Kγ in SLE pathogenesis. frontiersin.org The PI3K/Akt/mTOR signaling cascade is generally elevated in SLE, stimulating the proliferation and survival of T cells. mdpi.comoup.com
In other autoimmune conditions:
Rheumatoid Arthritis (RA): Early studies using PI3Kγ inhibitors like AS605240 and AS604850 in mouse models of collagen-induced arthritis (CIA) showed clinical benefits due to suppressed joint inflammation and reduced neutrophil migration. nih.gov
Multiple Sclerosis (MS): In the experimental autoimmune encephalomyelitis (EAE) model of MS, PI3Kγ promotes the development of the disease by controlling the activation and survival of autoreactive CD4+ T cells. plos.org Both genetic deletion of PI3Kγ and treatment with a selective inhibitor (AS605240) markedly suppressed the clinical signs of EAE, reducing inflammation and demyelination in the central nervous system. plos.org
These findings underscore the potential of targeting PI3Kγ as a therapeutic strategy for a range of autoimmune and inflammatory disorders. nih.govnih.gov
PI3Kγ in Cardiovascular Physiology and Pathology
Modulation of Cardiac Performance and β-Adrenergic Signaling
Phosphoinositide 3-kinase γ (PI3Kγ) is a critical signaling molecule in the cardiovascular system, expressed in cardiomyocytes, vascular smooth muscle cells, and endothelial cells, in addition to leukocytes. nih.govoup.comahajournals.org It plays a complex, often dual, role in regulating cardiac function, particularly in the context of β-adrenergic receptor (βAR) signaling. nih.govoup.com βARs are key regulators of heart rate and contractility, responding to catecholamines like epinephrine (B1671497) and norepinephrine. ahajournals.org
Under normal physiological conditions, PI3Kγ acts as a negative regulator of cardiac contractility. ahajournals.orgoup.com Mice lacking PI3Kγ exhibit enhanced cardiac contractility, partly due to increased levels of cyclic AMP (cAMP), a key second messenger in the βAR pathway. ahajournals.org
In pathological states such as heart failure, which is often characterized by chronic βAR stimulation from elevated catecholamines, the role of PI3Kγ becomes even more significant. ahajournals.org
βAR Desensitization and Downregulation: Chronic stimulation leads to βAR desensitization and internalization, reducing the heart's responsiveness to catecholamines—a hallmark of heart failure. nih.gov PI3Kγ is essential for this process. nih.govjci.org Following βAR activation, PI3Kγ is recruited to the receptor complex and its kinase activity is required for receptor internalization. nih.gov
Negative Feedback Loop: In failing hearts, PI3Kγ activity contributes to the depression of cardiac contractility by negatively regulating βAR/cAMP signaling. nih.gov
Hypoxia-Induced Dysfunction: During hypoxia (low oxygen), PI3Kγ is activated independently of ligand binding. nih.gov This activation leads to the inhibition of protein phosphatase 2A (PP2A), an enzyme responsible for dephosphorylating and re-sensitizing the βAR. nih.govresearchgate.net By inhibiting PP2A, PI3Kγ keeps the βARs in a phosphorylated, desensitized state, impairing the heart's ability to increase contractility when needed. ahajournals.orgnih.govresearchgate.net Genetic ablation of PI3Kγ preserves cardiac function following hypoxia by allowing βARs to be properly dephosphorylated and resensitized. nih.gov
Conversely, inhibiting PI3Kγ has shown protective effects in models of heart failure.
Protection from Pressure Overload: Mice with inhibited PI3Kγ activity are protected from cardiac dysfunction induced by chronic pressure overload. They show preserved βAR function and adenylyl cyclase activity. nih.govjci.org
Resistance to Isoproterenol-Induced Failure: Mice lacking PI3Kγ are resistant to the development of heart failure induced by chronic stimulation with the β-agonist isoproterenol. They show attenuated cardiac hypertrophy and reduced interstitial fibrosis. ahajournals.org
These findings indicate that PI3Kγ is a critical mediator of βAR dysfunction in the context of cardiac stress and heart failure. ahajournals.orgnih.gov Therefore, inhibiting PI3Kγ represents a promising therapeutic strategy to preserve cardiac β-adrenergic receptor function and ameliorate heart failure. nih.govjci.org
Table 1: Summary of PI3Kγ Role in Cancer Stem Cell Dynamics
| Cancer Type | Role of PI3Kγ/PI3K Pathway in CSCs | Effect of Inhibition | Reference |
|---|---|---|---|
| Acute Myeloid Leukemia (AML) | Highly enriched in LSCs; critical for self-renewal via NRF2/pentose phosphate pathway. | Impairs LSC expansion and stemness. | ashpublications.orgresearchgate.net |
| Prostate Cancer | PTEN/PI3K/Akt pathway is critical for maintaining cancer stem-like cells. | Potential to eliminate cancer stem-like cells. | nih.gov |
| Glioblastoma | PI3K/Akt/mTOR pathway is frequently activated, supporting GSC self-renewal. | Reduces glioblastoma stem cell self-renewal and tumor growth. | mdpi.com |
| Non-Small Cell Lung Cancer | Promotes stemness via CXCR4-mediated STAT3 signaling. | Not specified. | nih.gov |
| Chronic Myeloid Leukemia (CML) | PI3K pathway contributes to TKI resistance in stem cells. | Restores sensitivity to nilotinib (B1678881) (a TKI). | nih.gov |
Table 2: Influence of PI3Kγ on the Tumor Microenvironment
| Cell Type | Function Mediated by PI3Kγ | Effect of PI3Kγ Inhibition | Reference |
|---|---|---|---|
| Tumor-Associated Macrophages (TAMs) | Promotes immunosuppressive M2-like polarization via Akt/mTOR, inhibiting NF-κB. | Reprograms TAMs to a pro-inflammatory M1-like phenotype, activating NF-κB. | nih.govaacrjournals.org |
| Myeloid-Derived Suppressor Cells (MDSCs) | Promotes recruitment to tumors via integrin α4 activation; induces immunosuppressive polarization. | Blocks MDSC recruitment and reverses immunosuppressive phenotype. | frontiersin.orgaacrjournals.orgnih.gov |
| Dendritic Cells (DCs) | Suppresses maturation. | Stimulates DC maturation. | aacrjournals.org |
| CD8+ T Cells | Indirectly suppresses activation and cytotoxicity via myeloid cells. | Restores CD8+ T cell activation and cytotoxicity. | nih.gov |
Table 3: PI3Kγ in Autoimmune and Inflammatory Disease Models
| Disease Model | Pathogenic Role of PI3Kγ | Effect of PI3Kγ Inhibition/Deletion | Key Inhibitor Mentioned | Reference |
|---|---|---|---|---|
| Systemic Lupus Erythematosus (MRL/lpr mice) | Promotes glomerulonephritis and disease progression. | Reduces kidney disease severity and prolongs lifespan. | AS605240 | frontiersin.org |
| Rheumatoid Arthritis (CIA model) | Mediates neutrophil migration and joint inflammation. | Suppresses joint inflammation and attenuates neutrophil migration. | AS605240, AS604850 | nih.gov |
| Multiple Sclerosis (EAE model) | Drives priming and survival of autoreactive CD4+ T cells; promotes CNS infiltration. | Markedly suppresses clinical disease, reduces demyelination and inflammation. | AS605240 | plos.org |
Table 4: PI3Kγ's Role in Cardiac Signaling and Pathology
| Condition | Role of PI3Kγ | Effect of PI3Kγ Inhibition/Deletion | Reference |
|---|---|---|---|
| Basal/Physiological State | Acts as a negative regulator of myocardial contractility. | Leads to increased cardiac contractility. | ahajournals.orgoup.com |
| Chronic Pressure Overload (Heart Failure Model) | Mediates βAR downregulation; contributes to cardiac dysfunction. | Preserves cardiac function and prevents βAR downregulation. | nih.govjci.org |
| Chronic β-agonist Stimulation (Isoproterenol) | Critical for inducing hypertrophy, fibrosis, and cardiac dysfunction. | Protects against isoproterenol-induced heart failure; attenuates hypertrophy and fibrosis. | ahajournals.org |
| Hypoxia | Activated independently of ligand; inhibits PP2A, leading to βAR desensitization. | Preserves cardiac function by allowing βAR resensitization. | nih.govresearchgate.net |
Involvement in Cardiac Hypertrophy and Arrhythmias
Phosphoinositide 3-kinase gamma (PI3Kγ) has been identified as a critical mediator in the development of pathological cardiac hypertrophy. nih.gov Unlike the PI3Kα isoform which is associated with physiological heart growth, PI3Kγ is linked to the detrimental remodeling of the heart in disease states. nih.gov Studies have demonstrated that signaling through G-protein coupled receptors (GPCRs), such as β-adrenergic receptors, activates PI3Kγ, leading to myocardial hypertrophy, interstitial fibrosis, and cardiac dysfunction. ahajournals.org Research in animal models has shown that the genetic inactivation of PI3Kγ can protect against heart failure induced by stimuli like isoproterenol, suggesting that p110γ, the catalytic subunit of PI3Kγ, is a key driver of pathological cardiac hypertrophy. nih.govahajournals.org Mice lacking PI3Kγ not only showed resistance to the structural and functional decline caused by chronic adrenergic stimulation but also maintained enhanced cardiac contractility. ahajournals.org
The role of PI3Kγ extends to the pathogenesis of cardiac arrhythmias. nih.govexplorationpub.com Disruption of the PI3K pathway can contribute to the formation of fibrous scarring in the heart muscle, which interferes with normal electrical conduction and can lead to arrhythmias. explorationpub.com The scaffold function of PI3Kγ, independent of its kinase activity, is also crucial; its deregulation is considered an important factor in arrhythmias associated with heart failure. nih.gov In conditions such as diabetic heart disease and heart failure, the activation of PI3K has been directly linked to the development of arrhythmias. explorationpub.com Furthermore, there is evidence of interaction between the PI3K and MAPK signaling pathways in regulating factors that influence the development of arrhythmias. explorationpub.com
| Research Finding | Model System | Key Outcome | Reference |
| Genetic inactivation of PI3Kγ | Mouse model | Increased cardiac contractility, resistance to isoproterenol-induced heart failure. | ahajournals.org |
| PI3K (p110γ) deficiency | Animal models | Protection against pathological cardiac hypertrophy. | nih.gov |
| Deregulation of PI3Kγ scaffold function | Heart failure models | Associated with heart failure-related arrhythmias. | nih.gov |
| PI3K pathway disruption | General pathology | Can lead to fibrous scarring and interfere with normal electrical function, causing arrhythmia. | explorationpub.com |
Role in Leukocyte Infiltration in Myocardial and Arterial Diseases
PI3Kγ is highly expressed in leukocytes and plays a primary role in orchestrating their infiltration into tissues during inflammatory processes associated with cardiovascular diseases. nih.govexplorationpub.com This infiltration is a key pathogenic event in the development and progression of both heart failure and atherosclerosis. nih.govfrontiersin.orgcsic.es In response to receptor activation, PI3Kγ produces the lipid second messenger PIP3, which is essential for promoting leukocyte migration. nih.gov
In the context of arterial disease, PI3Kγ expression is found to be upregulated in both human patients and mouse models of atherosclerosis, a condition characterized by the thickening of artery walls due to the accumulation of leukocytes and fats. nih.gov Studies using mouse models have conclusively shown that both genetic deletion and pharmacological inhibition of PI3Kγ in leukocytes lead to a significant reduction in atherosclerosis. frontiersin.orgcsic.es Similarly, in pressure overload-induced cardiac remodeling, PI3Kγ-driven leukocyte infiltration is a major contributor to maladaptive outcomes like fibrosis. nih.gov Mice with a catalytically inactive form of PI3Kγ (PI3Kγ-KD) exhibited reduced fibrosis and preserved cardiac function following transverse aortic constriction (TAC). nih.gov This protection was largely attributed to the function of PI3Kγ within the immune system, as transplanting wild-type animals with bone marrow from PI3Kγ-KD mice conferred protection against TAC-induced dysfunction. nih.gov
| Disease Context | Role of PI3Kγ | Impact of Inhibition/Deletion | Reference |
| Atherosclerosis | Controls leukocyte infiltration into the artery wall. | Genetic and pharmacological targeting reduces atherosclerosis in mouse models. | nih.govfrontiersin.orgcsic.es |
| Heart Failure (Pressure Overload) | Directs leukocyte infiltration leading to cardiac maladaptive remodeling and fibrosis. | Mice with inactive PI3Kγ show reduced fibrosis and preserved cardiac function. | nih.gov |
| Myocardial Infarction | Mediates leukocyte migration to the infarcted tissue. | PI3Kγ inhibitors reduce leukocyte infiltration in the peri-infarct zone. | nih.gov |
| Arterial Injury | Plays an important role in T-cell functions that contribute to the development of arterial lesions. | Interacts with Ca2+ signaling to mediate T-cell responses. | frontiersin.orgcsic.es |
PI3Kγ in Infectious Disease Pathogenesis
Modulation of Host Immune Response to Bacterial Infections
The function of PI3Kγ in the host response to bacterial infections is complex and appears to be pathogen-dependent. mdpi.comnih.gov As a key regulator of leukocyte motility, apoptosis, and tissue infiltration, PI3Kγ is central to the innate immune response. mdpi.com However, many bacterial pathogens have evolved mechanisms to exploit the pro-survival signaling of the PI3K pathway to evade host defenses and facilitate their own intracellular replication. mdpi.com
Research on methicillin-resistant Staphylococcus aureus (MRSA) infections has shown that inhibiting PI3Kγ can be beneficial. mdpi.com In macrophage cell models, pharmacological inhibition of PI3Kγ with IPI-549 led to a suppression of the inflammatory cytokine release driven by NF-κB, without impairing, and in some cases even enhancing, the macrophages' ability to kill the bacteria. mdpi.com
Conversely, in the case of pulmonary infection with Streptococcus pneumoniae, PI3Kγ is crucial for an effective host defense. atsjournals.orgatsjournals.org Mice with a genetic deletion of PI3Kγ, or wild-type mice treated with the pharmacological inhibitor AS-605240, showed significantly reduced recruitment of exudate macrophages to the lungs. atsjournals.orgatsjournals.org This impaired macrophage response resulted in a decreased ability to clear the pneumococcal infection, leading to a more severe and progressive pneumonia. atsjournals.orgatsjournals.org In contrast, during the early stages of Mycobacterium tuberculosis infection, PI3Kγ deficiency was found to be protective, enhancing Th17 cell responses and neutrophil recruitment. nih.gov These findings suggest that while targeting PI3Kγ can be a strategy to limit inflammation, it may also compromise the host's ability to fight certain bacterial infections, particularly in acute or late-stage disease. cell-stress.com
| Bacterial Pathogen | Role of PI3Kγ in Host Response | Effect of PI3Kγ Inhibition/Deletion | Reference |
| Staphylococcus aureus (MRSA) | Mediates inflammatory cytokine release in macrophages. | Suppresses inflammatory response without compromising bacterial killing ability. | mdpi.com |
| Streptococcus pneumoniae | Essential for recruitment of exudate macrophages to the lungs. | Impairs bacterial clearance and leads to progressive pneumonia. | atsjournals.orgatsjournals.org |
| Mycobacterium tuberculosis | Deficiency improves resistance in the early phase of infection. | Increases Th17 cell numbers and associated responses. | nih.gov |
| Pseudomonas aeruginosa | Essential for neutrophil motility and infiltration. | Inhibition reduces neutrophil response in a zebrafish model. | mdpi.com |
Role in Viral Infections and Associated Inflammatory Responses
PI3Kγ plays a dual and critical role during viral infections, balancing the necessary antiviral immune response with the potentially damaging inflammatory cascade. frontiersin.orgresearchgate.net Studies on Influenza A virus (IAV) infection have highlighted the essential nature of PI3Kγ in mounting an effective defense. cell-stress.comfrontiersin.org It is crucial for driving the production of type-I and type-III interferons (IFNs), which are key antiviral cytokines, and for recruiting natural killer (NK) cells and CD8+ T lymphocytes to control the viral load in the lungs. cell-stress.comfrontiersin.org
Mice lacking PI3Kγ (PI3Kγ KO) were found to be highly susceptible to lethal IAV infection. frontiersin.orgresearchgate.net These mice exhibited an imbalanced immune response characterized by increased and early neutrophil infiltration into the lungs, but impaired recruitment of antiviral lymphocytes like NK and CD8+ T cells. frontiersin.org This led to higher viral titers, excessive production of pro-inflammatory mediators, reduced levels of the anti-inflammatory cytokine IL-10, and ultimately, severe lung damage and increased mortality. frontiersin.orgresearchgate.net
In the context of severe respiratory viral infections such as SARS-CoV-2, which can cause acute respiratory distress syndrome (ARDS) and cytokine storm, PI3Kγ has been identified as a key driver of the associated pathology. escholarship.org The signaling protein coordinates the trafficking of neutrophils and monocytes to the infected lungs. escholarship.org Targeted inhibition of PI3Kγ with the clinical-stage inhibitor eganelisib (IPI-549) showed therapeutic benefit in models of severe lung infection, including SARS-CoV-2. escholarship.org The inhibition suppressed inflammation, reduced vascular leakage, and limited organ damage, suggesting that targeting PI3Kγ could be a viable strategy to mitigate the lethal inflammation associated with severe viral infections. escholarship.org
| Viral Pathogen | Role of PI3Kγ in Host Response | Effect of PI3Kγ Inhibition/Deletion | Reference |
| Influenza A Virus (IAV) | Essential for antiviral IFN production and recruitment of NK and CD8+ T cells. Balances antiviral and inflammatory responses. | Knockout mice show increased susceptibility, higher viral loads, and enhanced lung damage and mortality. | cell-stress.comfrontiersin.orgresearchgate.net |
| SARS-CoV-2 | Drives myeloid cell trafficking, inflammation, vascular leak, and lung damage. | Inhibition with eganelisib suppressed lethal inflammation and organ damage in infection models. | escholarship.org |
Preclinical Efficacy Studies of Pi3kgamma Inhibitor 1
In Vivo Animal Models
In vivo studies using animal models are essential to validate the therapeutic efficacy of PI3Kgamma inhibitor 1 in a complex biological system, where the interplay between tumor cells and the host immune system can be observed.
Syngeneic tumor models, which utilize immunocompetent mice, are the standard for evaluating immunotherapies. In these models, this compound has demonstrated significant anti-tumor activity, primarily by enhancing the host's immune response against the tumor. aacrjournals.org
While showing limited direct effects on tumor cells in vitro, the inhibitor ZX-4081 demonstrated significant tumor growth reduction in vivo in a 4T1 breast cancer syngeneic model. aacrjournals.org Tumor growth was reduced by up to 44.1%, an effect attributed to the enhancement of the mouse's anti-tumor immunity. aacrjournals.org
The efficacy of this compound is often magnified when used in combination with immune checkpoint inhibitors (ICIs) like anti-PD-1 or anti-PD-L1 antibodies. In a CT26 colon cancer model, the combination of ZX-4081 with an anti-PD1 antibody resulted in a tumor growth inhibition of 80.6%. aacrjournals.org This synergistic effect is due to the complementary mechanisms of the two drugs: this compound reprograms the myeloid compartment to be more immune-active, while the ICI releases the "brakes" on cytotoxic T cells. aacrjournals.orgaacrjournals.org This combination therapy has shown greater anti-tumor effects than either agent alone across multiple syngeneic models, including 4T1 (breast), LLC (lung), CT-26 (colon), and MC-38 (colon). aacrjournals.org A meta-analysis of 36 studies confirmed that while PI3Kγ inhibitor monotherapy reduced tumor volume by an average of 37%, combination treatments achieved a more profound reduction of 69%. nih.gov
| Inhibitor | Tumor Model | Treatment | Key Findings | Reference |
|---|---|---|---|---|
| ZX-4081 | 4T1 Breast Cancer | Monotherapy | Reduced tumor growth by up to 44.1%. aacrjournals.org | aacrjournals.org |
| ZX-4081 | CT26 Colon Cancer | Combination with anti-PD1 | Tumor growth inhibition of 80.6%. aacrjournals.org Increased CD8+ T cell to Treg ratio. aacrjournals.org | aacrjournals.org |
| AZD3458 | 4T1, LLC, CT-26, MC-38 | Combination with anti-PD1/PD-L1 | Greater anti-tumor effects than checkpoint inhibitor alone. aacrjournals.org | aacrjournals.org |
| Various | Multiple Solid Tumors (Meta-analysis) | Combination Therapy | Average tumor volume reduction of 69%. nih.gov Pronounced increase in median overall survival. nih.gov | nih.gov |
Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are valuable for assessing drug efficacy on human cancers. To study immunotherapies, these mice must be "humanized" by engrafting a human immune system.
In a humanized PDX model of breast cancer, a combination therapy involving a PI3Kγ/δ inhibitor, radiation, and a PD-1 blockade significantly delayed tumor growth. nih.govaacrjournals.org This triple combination also led to a decrease in immune-suppressive pathways within the tumor. nih.gov These findings highlight that targeting PI3Kγ is a clinically relevant strategy for overcoming the immunosuppressive TME, even in immunologically "cold" tumors that are typically resistant to immunotherapy. nih.govaacrjournals.org
Studies on PDX models of Richter syndrome, an aggressive lymphoma, also showed that a dual PI3Kγ/δ inhibitor could synergistically induce tumor regression when combined with another targeted agent, venetoclax. nih.gov These results from PDX models provide strong preclinical evidence supporting the translation of this compound into clinical trials, particularly as a component of combination strategies designed to mobilize a patient's own immune system against their cancer.
Studies in Disease-Specific Animal Models
The therapeutic utility of this compound has been investigated in a wide range of preclinical animal models, demonstrating its broad potential.
Cancer: In oncology, this compound has been extensively studied in numerous syngeneic mouse models of solid tumors. These include models for breast, colorectal, lung, skin, pancreas, head and neck, and soft tissue cancers. nih.govnih.gov The primary mechanism of action in these models is not a direct attack on cancer cells, but rather the modulation of the tumor microenvironment (TME). ashpublications.orgnih.gov By inhibiting PI3Kγ in tumor-associated myeloid cells, the inhibitor effectively dismantles the immunosuppressive network that shields the tumor from host immunity. nih.gov Studies in pancreatic ductal adenocarcinoma models showed that PI3Kγ inhibition could reprogram tumor-associated macrophages (TAMs), leading to dampened tumor cell metastasis and desmoplasia. nih.gov In models of head and neck squamous cell carcinoma, genetic inhibition of PI3Kγ led to an increased infiltration of CD8+ T-cells. mdpi.com
Inflammatory Diseases: The role of PI3Kγ in orchestrating immune cell trafficking and activation makes it a prime target for inflammatory and autoimmune disorders. In murine models of rheumatoid arthritis, such as collagen-induced arthritis, selective PI3Kγ inhibition significantly suppressed joint inflammation and damage. openrheumatologyjournal.comresearchgate.netnih.gov This effect was linked to defective neutrophil migration, a key process in the pathogenesis of the disease. researchgate.netnih.gov These findings underscore the potential of this compound as a therapeutic agent for chronic inflammatory conditions. nih.gov
Cardiovascular Diseases: Preclinical studies have uncovered a role for PI3Kγ in cardiovascular pathologies. In models of anthracycline-induced cardiotoxicity, a common side effect of chemotherapies like doxorubicin, genetic and pharmacological inhibition of PI3Kγ preserved cardiac function and protected against cardiac injury. ahajournals.orgunito.it This cardioprotective effect was linked to the regulation of autophagy within cardiomyocytes. ahajournals.org Furthermore, in experimental models of embolic stroke, a selective PI3Kγ inhibitor improved microvascular patency and reduced brain hemorrhage induced by tissue-type plasminogen activator (tPA). ahajournals.org
Infectious Diseases: The immunomodulatory properties of this compound have been tested in models of infectious diseases. In response to pathogens like SARS-CoV-2 and methicillin-resistant Staphylococcus aureus (MRSA), PI3Kγ expression is upregulated in neutrophils, monocytes, and macrophages recruited to the lungs. scienceopen.com Inhibition of PI3Kγ in animal models of these infections suppressed pulmonary and systemic inflammation, reduced lung damage, and promoted survival. scienceopen.comaacrjournals.orgnih.gov In models of Leishmania mexicana infection, blockade of the PI3Kγ signaling pathway resulted in significantly lower parasite burdens and smaller lesion sizes, suggesting that targeting host cell pathways can be a viable therapeutic strategy. nih.gov
Observed Effects on Tumor Growth, Regression, and Survival Endpoints
As a monotherapy, this compound has shown varied but statistically significant effects. A meta-analysis of 36 studies revealed that tumor volume was reduced by an average of 37% in animals receiving a PI3Kγ inhibitor alone. nih.gov However, the responses were heterogeneous, with some studies reporting a profound effect while others showed no effect on tumor growth when used as a single agent. nih.gov
The most dramatic anti-tumor effects were observed when this compound was used in combination with other therapies, particularly immune checkpoint inhibitors like anti-PD-1 or anti-PD-L1 antibodies. nih.govashpublications.org In these combination settings, the average reduction in tumor volume was 69%. nih.gov Notably, even in tumor models where the inhibitor showed no activity on its own, it could produce a profound suppressive effect when combined with a checkpoint inhibitor. nih.gov
Complete tumor regression, leading to long-term survival or "cure," was also significantly more frequent with combination therapy. Across multiple tumor models, the average rate of complete regression was less than 1% for untreated groups and only 1% for the PI3Kγ inhibitor monotherapy group. nih.gov In contrast, for the group receiving combination therapy with a checkpoint inhibitor, the average rate of complete regression rose to 26%. nih.gov
| Treatment Group | Average Tumor Volume Reduction | Average Complete Regression Rate | Relative Increase in Median Overall Survival |
|---|---|---|---|
| This compound (Monotherapy) | 37% nih.gov | 1% nih.gov | 15% nih.gov |
| Combination Therapy (this compound + Checkpoint Inhibitor) | 69% nih.gov | 26% nih.gov | 81% nih.gov |
Analysis of Immune Cell Infiltration and Phenotype Modulation in the Tumor Microenvironment
The anti-tumor activity of this compound is fundamentally linked to its ability to remodel the immunosuppressive tumor microenvironment (TME). nih.govashpublications.org Its primary targets are myeloid cells, which often support tumor growth and suppress anti-tumor immunity. nih.gov
Modulation of Macrophages: A key effect of this compound is the repolarization of tumor-associated macrophages (TAMs). nih.govaacrjournals.org Within the TME, TAMs often adopt an immune-suppressive M2-like phenotype, which promotes tissue repair and angiogenesis, aiding tumor growth. aacrjournals.org PI3Kγ signaling is crucial for maintaining this M2 state. ashpublications.org Inhibition of PI3Kγ diverts macrophages from this wound-healing phenotype towards an immunostimulatory, pro-inflammatory M1 phenotype. nih.govaacrjournals.org This switch involves inhibiting the transcription factor C/EBPβ and promoting NF-κB activation, resulting in an immune-stimulatory transcriptional program. ashpublications.org Some studies indicate that rather than a simple repolarization, the inhibitor induces a broader activation state in macrophages, enhancing their ability to present antigens (via increased MHCII) and exert cytotoxic functions (via increased iNOS). aacrjournals.org This activated state leads to reduced production of suppressive cytokines like IL-10. aacrjournals.org
Effects on MDSCs and Neutrophils: Myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs) are other critical components of the immunosuppressive TME. nih.gov this compound has been shown to reduce the activation of MDSCs and neutrophils, further weakening the tumor's defenses. aacrjournals.org
Enhancement of T-Cell Response: By reprogramming myeloid cells, this compound creates a more favorable environment for cytotoxic T lymphocytes (CTLs). The switch in macrophage phenotype from M2 to M1 and the activation of dendritic cells leads to enhanced antigen presentation and the production of T-cell-activating cytokines like IL-12. aacrjournals.orgaacrjournals.org This, in turn, promotes the recruitment and activation of CD8+ T-cells into the tumor. ashpublications.org Studies have documented increased expression of granzyme B and perforin—key effector molecules of cytotoxic T-cells—within the TME following treatment. aacrjournals.org This enhanced T-cell-mediated tumor attack is the ultimate driver of the tumor regression and improved survival seen in preclinical models, especially when combined with checkpoint inhibitors that release the brakes on T-cell function. ashpublications.orgaacrjournals.org
| Immune Cell Type | Effect of this compound | Key Biomarker/Functional Changes | Reference |
|---|---|---|---|
| Tumor-Associated Macrophages (TAMs) | Shifts from immunosuppressive to immunostimulatory phenotype | ↓ M2 markers (e.g., CD206), ↑ M1/activated markers (e.g., MHCII, iNOS), ↓ IL-10 | aacrjournals.orgaacrjournals.orgaacrjournals.org |
| Myeloid-Derived Suppressor Cells (MDSCs) | Reduced activation | ↓ Suppressive function | aacrjournals.org |
| Neutrophils | Reduced activation | ↓ Pro-tumor activity | aacrjournals.org |
| CD8+ T-Cells (CTLs) | Increased infiltration and activation | ↑ Granzyme B, ↑ Perforin, ↑ IFN-γ | ashpublications.orgmdpi.comaacrjournals.org |
| Regulatory T-Cells (Tregs) | Reduced infiltration | ↓ Suppressive influence | researchgate.net |
Clinical Translation and Evaluation of Pi3kgamma Inhibitor 1
Phase I/Ib Clinical Trials: Safety and Tolerability Observations
The primary evaluation of eganelisib's safety and tolerability in humans was conducted in the Phase 1/1b MARIO-1 trial (NCT02637531). nih.govnih.gov This first-in-human, open-label study assessed eganelisib as a monotherapy and in combination with nivolumab (B1139203), a PD-1 inhibitor, in patients with advanced solid tumors. nih.govaacrjournals.org
In the monotherapy dose-escalation part of the trial, 39 patients received eganelisib. nih.gov The most frequently observed treatment-related grade 3 or higher toxicities were elevations in liver enzymes, specifically alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), each occurring in 18% of patients. nih.govnih.govaacrjournals.org While no dose-limiting toxicities (DLTs) were reported within the initial 28-day observation period, some toxicities that met DLT criteria, primarily reversible grade 3 liver enzyme elevations, were noted in later treatment cycles at the highest dose level. nih.govnih.gov
Table 1: Key Safety Observations in the MARIO-1 Phase I/Ib Trial
| Therapy Group | Number of Patients | Most Common Grade ≥3 Treatment-Related Toxicities | Rate of Serious Adverse Events |
|---|---|---|---|
| Eganelisib Monotherapy | 39 | Increased ALT (18%), Increased AST (18%) nih.gov | 5% nih.govnih.gov |
| Eganelisib + Nivolumab | 180 | Increased AST (13%), Increased ALT (10%), Rash (10%) nih.gov | 13% nih.govnih.gov |
Clinical Activity in Specific Advanced Solid Tumors
The MARIO-1 trial also provided preliminary evidence of eganelisib's anti-tumor activity, particularly when used in combination with nivolumab in patients with various advanced solid tumors who had often failed prior therapies. nih.gov
Expansion cohorts of the study focused on specific cancer types, including:
Non-small cell lung cancer (NSCLC) nih.gov
Melanoma nih.gov
Squamous cell carcinoma of the head and neck (SCCHN) nih.gov
Triple-negative breast cancer (TNBC) nih.gov
Urothelial carcinoma researchgate.net
| Urothelial Cancer (MARIO-275) | I/O Naïve larvol.com | - | - |
Efficacy in Hematologic Malignancies (e.g., Lymphoma, Leukemia)
While the primary focus of eganelisib's clinical development has been on solid tumors, its mechanism of action, which involves modulating immune cells, suggests potential applicability in hematologic malignancies. ontosight.ai However, based on the currently available information from major clinical trial registries and publications, dedicated clinical trials evaluating the efficacy of eganelisib specifically in patient populations with lymphoma or leukemia have not been a primary focus to date. The main body of research has centered on its effects within the solid tumor microenvironment. ontosight.ainih.gov
Combination Therapy Approaches in Clinical Settings
A central aspect of eganelisib's clinical evaluation has been its use in combination with other anti-cancer agents, primarily immune checkpoint inhibitors. annualreports.comresearchgate.net The rationale for this approach is based on preclinical data suggesting that by reprogramming immune-suppressive macrophages, eganelisib can enhance the anti-tumor effects of therapies like PD-1 inhibitors. aacrjournals.orgnih.gov
The MARIO-1 study was a cornerstone trial for this strategy, combining eganelisib with nivolumab. nih.govaacrjournals.org This combination was generally well-tolerated and showed promising signs of reversing resistance to checkpoint inhibitors in some patients. larvol.com
Beyond MARIO-1, other trials have been initiated to explore further combinations:
MARIO-3 (NCT03961698): A Phase 2 study evaluating a triplet combination of eganelisib, the PD-L1 inhibitor atezolizumab, and the chemotherapy agent nab-paclitaxel for the first-line treatment of metastatic triple-negative breast cancer (TNBC). clinicaltrials.govonclive.comaacrjournals.org This study reported promising anti-tumor activity, with an ORR of 55.3% and a DCR of 84.2%, irrespective of the patients' PD-L1 status. aacrjournals.org
MARIO-275 (NCT03980041): A Phase 2 randomized trial of eganelisib with nivolumab in patients with advanced urothelial cancer who had not previously received immunotherapy. researchgate.netlarvol.com
These studies underscore a clear clinical strategy of using eganelisib to modulate the tumor microenvironment to improve outcomes for patients receiving immunotherapy and chemotherapy. researchgate.netnih.gov
Table 3: Overview of Eganelisib Combination Therapy Trials
| Trial Identifier | Combination Agents | Tumor Type(s) | Key Objective |
|---|---|---|---|
| MARIO-1 (NCT02637531) | Eganelisib + Nivolumab nih.gov | Advanced Solid Tumors nih.gov | Evaluate safety and preliminary efficacy of the combination. nih.govaacrjournals.org |
| MARIO-3 (NCT03961698) | Eganelisib + Atezolizumab + Nab-paclitaxel clinicaltrials.govonclive.com | Triple-Negative Breast Cancer clinicaltrials.govonclive.com | Evaluate efficacy of the triplet combination in the first-line setting. aacrjournals.org |
| MARIO-275 (NCT03980041) | Eganelisib + Nivolumab larvol.com | Urothelial Cancer larvol.com | Evaluate efficacy in I/O naïve patients. larvol.com |
Mechanisms of Resistance to Pi3kγ Inhibition
Intrinsic Resistance Mechanisms
Intrinsic resistance, or de novo refractoriness, describes the lack of an initial response to PI3Kγ inhibition. nih.gov This can be attributed to several underlying factors within the cancer cells or the tumor microenvironment. One primary reason for intrinsic resistance is the tumor's lack of dependency on the PI3Kγ pathway for its growth and survival. ashpublications.org
Key mechanisms of intrinsic resistance include:
Lack of Target Expression: The therapeutic effect of a PI3Kγ inhibitor is contingent on the presence of its target. Tumors with low or absent expression of the PI3Kγ components, such as the catalytic subunit PIK3CG or the regulatory subunit PIK3R5, will inherently be insensitive to inhibition. ashpublications.org
Reliance on Alternative Signaling Pathways: Cancer cells may possess a pre-existing reliance on parallel signaling cascades that bypass the need for PI3Kγ. For instance, some forms of acute myeloid leukemia (AML) harbor mutations in genes like FLT3 or IDH, which drive cancer progression through pathways independent of PI3Kγ, rendering them less susceptible to its inhibition. lls.org
Cellular Mechanisms for Drug Inactivation: Some cancer cells may possess intrinsic capabilities to metabolize, inactivate, or actively transport the PI3Kγ inhibitor out of the cell, preventing it from reaching a sufficient concentration to exert its effect. ashpublications.org
| Mechanism | Description | Example | Reference |
|---|---|---|---|
| Lack of Target Expression | Insufficient levels of PI3Kγ protein (PIK3CG) for the inhibitor to act upon. | Tumors with low or no expression of PI3Kγ-encoding genes. | ashpublications.org |
| Pathway Redundancy | Tumor survival is driven by parallel signaling pathways, making it independent of PI3Kγ signaling. | AML with FLT3 or IDH mutations driving proliferation. | lls.org |
| Drug Inactivation/Efflux | Cancer cells metabolize or expel the inhibitor, preventing target engagement. | Enhanced intracellular metabolism or efflux pump activity. | ashpublications.org |
Acquired Resistance Mechanisms
Acquired resistance emerges after a period of response to therapy, as cancer cells evolve to overcome the effects of the PI3Kγ inhibitor. nih.gov This evolution can occur through various adaptive changes, from the reactivation of the targeted pathway to broader changes in the tumor and its immune microenvironment. nih.govashpublications.org
A frequent mechanism of acquired resistance to PI3K pathway inhibitors is the activation of compensatory signaling loops that restore downstream pathway activity, even in the presence of the drug. nih.gov
Pharmacological inhibition of PI3K can trigger feedback mechanisms that reactivate the pathway. aacrjournals.org A well-documented example involves the FOXO family of transcription factors. Inhibition of PI3K/AKT prevents the phosphorylation of FOXO, allowing it to enter the nucleus and upregulate the expression of multiple receptor tyrosine kinases (RTKs), such as HER3, EGFR, and IGF1R. nih.govaacrjournals.org These activated RTKs can then restimulate the PI3K pathway, leading to a partial restoration of PIP3 levels and downstream signaling, thereby limiting the inhibitor's effectiveness. nih.govaacrjournals.org
Furthermore, resistance can be mediated by the activation of parallel kinases that feed into the PI3K pathway. nih.gov In some contexts, the PDK1-SGK signaling axis can bypass the need for AKT to activate mTORC1, a critical downstream effector involved in cell growth and proliferation. nih.govresearchgate.net This allows cancer cells to maintain mTORC1 activity and survive despite effective PI3K inhibition. researchgate.net
| Compensatory Mechanism | Key Molecules | Outcome | Reference |
|---|---|---|---|
| RTK Feedback Upregulation | FOXO, HER3, EGFR, IGF1R | Partial reactivation of PI3K signaling and AKT. | nih.govaacrjournals.org |
| Parallel Pathway Activation | PDK1, SGK1, mTORC1 | mTORC1 activation is maintained despite AKT inhibition, promoting cell survival. | nih.govresearchgate.net |
| Relief of Negative Feedback | mTORC1, S6K, IRS-1 | Inhibition of mTORC1 can lead to stabilization of IRS-1, enhancing upstream PI3K activation. | scientificarchives.com |
PI3Kγ inhibitors exert a significant portion of their anti-cancer effects by reprogramming immunosuppressive myeloid cells in the tumor microenvironment (TME). aacrjournals.orgresearchgate.net They are designed to switch tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) from a suppressive state to an inflammatory, anti-tumor phenotype. nih.govaacrjournals.org Resistance in this context occurs when these myeloid cells fail to undergo this reprogramming or find alternative ways to maintain their immunosuppressive functions.
High infiltration of suppressive myeloid cells is a known mechanism of resistance to other immunotherapies like immune checkpoint blockade (ICB). nih.govnih.gov PI3Kγ inhibition is intended to overcome this; therefore, acquired resistance can involve the myeloid cells becoming refractory to the inhibitor's effects. nih.gov This could be due to the development of alternative signaling pathways within the myeloid cells that maintain their suppressive phenotype.
Studies with the PI3Kγ inhibitor AZD3458 show that it promotes an increase in antigen-presenting (MHCII+) and cytotoxic (iNOS+) macrophages. aacrjournals.orgresearchgate.net A potential mechanism of resistance would be the failure of myeloid cells to upregulate these activation markers, thereby continuing to suppress the activity of cytotoxic T-cells and allowing for immune evasion. aacrjournals.orgresearchgate.net
Acquired resistance to PI3Kγ inhibition can be driven by the selection of cancer cells with specific genetic mutations that either reactivate the PI3K pathway or allow the tumor to hide from the immune system. ashpublications.org
Genetic Alterations in the PI3K Pathway: Similar to resistance mechanisms seen with other PI3K isoform inhibitors, acquired resistance to a PI3Kγ inhibitor could arise from new mutations. ashpublications.org This could include the amplification of the PIK3CG gene or mutations in downstream effectors that render them constitutively active. mdpi.com A clinically validated mechanism of resistance to PI3Kα inhibitors is the loss of the tumor suppressor PTEN, which leads to hyperactivation of the p110β isoform and pathway reactivation; similar isoform-switching or pathway reactivation events could confer resistance to PI3Kγ inhibition. nih.govmdpi.com
Tumor Antigen Presentation Defects: Since a major effect of PI3Kγ inhibition is to enhance anti-tumor immunity, mechanisms that allow cancer cells to evade T-cell recognition are a potent source of resistance. aacrjournals.orgnih.gov Tumors can acquire mutations in the genes responsible for processing and presenting antigens, most notably the major histocompatibility complex (MHC). oaepublish.comnih.gov Loss-of-function mutations or downregulation of beta-2 microglobulin (B2M), a critical component of MHC class I molecules, can render tumor cells invisible to cytotoxic T-cells. nih.gov While PI3Kγ inhibition can enhance antigen presentation by myeloid cells, if the tumor cells themselves can no longer present antigens, this benefit is negated, leading to immune escape. aacrjournals.orgnih.gov
| Alteration Type | Gene/Pathway Affected | Mechanism of Resistance | Reference |
|---|---|---|---|
| Gene Amplification/Mutation | PI3K pathway genes (e.g., PIK3CG) | Directly reactivates the PI3K pathway despite inhibitor presence. | ashpublications.orgmdpi.com |
| Tumor Suppressor Loss | PTEN | Loss of PTEN can lead to compensatory activation of other PI3K isoforms (e.g., p110β), bypassing γ-isoform inhibition. | nih.govmdpi.com |
| Antigen Presentation Machinery Defects | B2M, MHC class I/II genes | Prevents tumor cells from being recognized and attacked by cytotoxic T-cells, negating the pro-inflammatory effects of PI3Kγ inhibition. | oaepublish.comnih.gov |
Biomarker Discovery and Patient Stratification for Pi3kγ Inhibitor 1
Identification of Predictive Biomarkers of Response
Predictive biomarkers are critical for identifying patients who are most likely to respond to a particular therapy. For inhibitors targeting the PI3K pathway, several biomarkers have been investigated to predict sensitivity.
However, not all PIK3CA mutations may confer the same level of sensitivity. While some studies have suggested that the H1047R mutation in the kinase domain is associated with a higher clinical benefit, this has not been consistently observed in larger trials. nih.gov
Beyond PIK3CA mutations, other alterations in the PI3K pathway can also serve as predictive biomarkers. These include:
Loss of PTEN (Phosphatase and Tensin Homolog): PTEN is a tumor suppressor that negatively regulates the PI3K pathway. nih.gov Its loss, through mutation or deletion, leads to pathway hyperactivation and has been investigated as a predictive marker for response to PI3K inhibitors. dovepress.commdpi.com
Mutations in PIK3R1: This gene encodes the p85α regulatory subunit of PI3K, and mutations can lead to pathway activation. nih.govaacrjournals.org
Mutations in AKT1/2/3: As downstream effectors of PI3K, activating mutations in AKT isoforms can also drive pathway dependency. nih.govaacrjournals.org
High expression of PI3Kγ components: In the context of blood cancers, elevated expression of the genes encoding PI3Kγ subunits (PIK3CG and PIK3R5) has been proposed as a key predictor of sensitivity to PI3Kγ inhibition. ashpublications.org
The following table summarizes potential predictive biomarkers for PI3K pathway inhibitors:
| Biomarker Category | Specific Marker | Rationale for Prediction of Response |
| Gene Mutations | PIK3CA gain-of-function mutations | Direct activation of the PI3K pathway, creating dependency. nih.govaacrjournals.org |
| PIK3R1 mutations | Disruption of the regulatory subunit, leading to pathway activation. nih.govaacrjournals.org | |
| AKT1/2/3 mutations | Activation of a key downstream effector of PI3K signaling. nih.govaacrjournals.org | |
| Gene/Protein Expression | Loss of PTEN function | Removal of a key negative regulator of the PI3K pathway. nih.govmdpi.com |
| High expression of PIK3CG and PIK3R5 | Increased levels of the PI3Kγ enzyme complex may indicate dependency. ashpublications.org |
Biomarkers for Monitoring Acquired Resistance
A significant challenge in targeted therapy is the development of acquired resistance, where a tumor that initially responded to treatment begins to grow again. Identifying biomarkers of acquired resistance is crucial for understanding resistance mechanisms and developing subsequent lines of therapy.
For PI3K inhibitors, several mechanisms of resistance have been identified, which can be monitored through specific biomarkers:
Upregulation of compensatory signaling pathways: When PI3K is inhibited, cancer cells can adapt by upregulating alternative survival pathways. For example, increased signaling through growth factor receptors like EGFR and HER3, or activation of the NF-κB pathway, have been associated with resistance. mdpi.com
Secondary mutations in the PI3K pathway: Similar to other targeted therapies, mutations can arise in the target protein or other pathway components that render the inhibitor less effective. ashpublications.org
Metabolic reprogramming: Cancer cells may alter their metabolic processes to bypass their dependency on the PI3K pathway. ashpublications.org
Monitoring for these changes through serial tumor biopsies or liquid biopsies (circulating tumor DNA) can provide early indications of developing resistance. For instance, the emergence of mutations in genes associated with bypass pathways could signal the need to switch or add therapies.
Potential biomarkers for monitoring acquired resistance to PI3Kγ inhibitors are outlined in the table below:
| Biomarker Type | Specific Marker | Implication for Resistance |
| Protein Levels/Activity | Increased phosphorylation of Aurora kinases | Indicates activation of alternative cell cycle pathways. mdpi.com |
| Elevated levels of EGFR, pHER3 | Suggests activation of bypass signaling pathways. mdpi.com | |
| Increased levels of Bcl-xL | Indicates upregulation of anti-apoptotic mechanisms. mdpi.com | |
| Genetic Alterations | Secondary mutations in PI3K pathway genes | May alter drug binding or reactivate the pathway. ashpublications.org |
| Mutations in bypass pathway genes (e.g., KRAS, FGFR1) | Concurrent alterations that can drive resistance from the outset. nih.gov |
Strategies for Optimal Patient Selection in Clinical Trials
The success of clinical trials for targeted agents like "PI3Kgamma inhibitor 1" is heavily reliant on optimal patient selection. A "one-size-fits-all" approach is often ineffective. Instead, a biomarker-driven strategy is essential. ascopubs.org
Initial clinical testing of the PI3Kα inhibitor NVP-BYL719, for example, exclusively enrolled patients with advanced solid tumors carrying PIK3CA gene alterations, based on strong preclinical data. aacrjournals.org This enrichment strategy aims to maximize the chances of observing a therapeutic effect in the population most likely to benefit.
Key strategies for optimal patient selection include:
Prospective screening for predictive biomarkers: Clinical trial protocols should mandate the screening of patients for the presence of key predictive biomarkers, such as PIK3CA mutations or high PI3Kγ expression, prior to enrollment. dovepress.comascopubs.org
Exclusion of patients with known resistance markers: Patients with tumors harboring alterations known to confer intrinsic resistance, such as concurrent mutations in KRAS or TP53, may be excluded from certain trials to reduce confounding factors. nih.gov
Stratification based on biomarker status: In broader trials, patients can be stratified into different cohorts based on their biomarker status (e.g., PIK3CA-mutant vs. wild-type). dovepress.com This allows for the assessment of treatment efficacy in different molecularly defined subgroups. The BELLE-2 study of buparlisib, for instance, stratified patients to assess efficacy in the full population and in a subpopulation with an activated PI3K pathway. dovepress.com
Mandatory tissue collection: Requiring the collection of tumor tissue before and during treatment is vital for discovering novel biomarkers of response and resistance. dovepress.comashpublications.org This allows for correlative studies that can link clinical outcomes to molecular features.
By implementing these strategies, the clinical development of "this compound" can be more efficient and effective, ultimately leading to a better-defined patient population that can derive a meaningful clinical benefit from this targeted therapy.
Advanced Drug Discovery and Design Strategies for Selective Pi3kγ Inhibitors
Strategies for Achieving Isoform Selectivity
The high degree of structural conservation in the ATP-binding pocket across Class I PI3K isoforms makes designing selective inhibitors a formidable task. nih.govnih.gov Nevertheless, researchers have successfully developed strategies that exploit subtle differences between the isoforms.
Specificity Pockets: One key strategy involves inducing or targeting unique pockets near the primary ATP-binding site. A notable example is the "specificity pocket," a hydrophobic region that can be exposed when an inhibitor binds, causing a conformational change in a part of the enzyme called the P-loop. rsc.orgnih.gov While the residues lining this pocket are often conserved, surrounding non-conserved residues can influence inhibitor binding and selectivity. rsc.org Another approach involves creating inhibitors with a "propeller-shape" structure. These molecules can induce a specific pocket that enhances selectivity for the γ isoform. bohrium.com Eganelisib (IPI-549), a highly selective PI3Kγ inhibitor, leverages such unique interactions within the binding site to achieve its specificity. bohrium.commedchemexpress.com
Steric Differences: Minor variations in the size and shape of amino acids among the isoforms create steric differences that can be exploited. For instance, the solvent channel, an area within the binding site, presents an opportunity for achieving selectivity. bohrium.com Inhibitors can be designed with chemical groups that fit favorably into the PI3Kγ solvent channel but would clash with the different residues present in other isoforms. bohrium.com This strategy relies on meticulous structural analysis to identify and target these non-conserved residues. portlandpress.comnih.gov
DFG Motif: The Asp-Phe-Gly (DFG) motif is a highly conserved sequence in kinases that is critical for their catalytic activity. It can exist in two main conformations: "DFG-in" (active) and "DFG-out" (inactive). pnas.org Some highly selective PI3Kγ inhibitors achieve their specificity by interacting with and modulating the conformation of the DFG motif. bohrium.comnih.gov For example, a class of inhibitors featuring a cyclopropylethyl group was found to displace the DFG motif, inducing a significant conformational change unique to the PI3Kγ isoform. nih.govresearchgate.net This mechanism, reminiscent of how Type II protein kinase inhibitors work, represents a novel approach to achieving PI3K isoform selectivity. nih.gov
Rational Drug Design Approaches
Rational drug design utilizes the three-dimensional structure of a target protein to design and optimize inhibitors. mdpi.com This approach has been instrumental in the development of selective PI3Kγ inhibitors.
Structure-based drug design (SBDD) begins with the high-resolution crystal structure of the target, in this case, the PI3Kγ enzyme. nih.gov By analyzing the ATP-binding pocket, medicinal chemists can design molecules that fit precisely and form specific interactions, such as hydrogen bonds and hydrophobic contacts, with key residues. nih.govnih.gov For example, the design of Eganelisib (IPI-549) was informed by the structural modification of less selective dual PI3Kδ/γ inhibitors. bohrium.com
Structure-activity relationship (SAR) studies are a core component of this process, systematically modifying a lead compound's chemical structure to improve its potency and selectivity. nih.govconestogac.on.ca For instance, researchers developing a series of triazolopyridine inhibitors identified the key chemical features required for PI3Kγ activity and selectivity through rapid chemical expansion and SAR analysis. conestogac.on.ca This iterative cycle of design, synthesis, and testing allows for the optimization of inhibitors with desired pharmacological properties. acs.org A successful strategy involved merging the pharmacophores of two different inhibitors, IPI-549 and an isoindolinone-based compound, to create a novel series of highly potent and selective PI3Kγ inhibitors. acs.orgacs.org
Table 1: Examples of Selective PI3Kγ Inhibitors and Design Insights
| Compound | PI3Kγ IC50 | Selectivity Insight | Reference |
|---|---|---|---|
| Eganelisib (IPI-549) | 16 nM | Achieves high selectivity by inducing a specific pocket and interacting with the DFG motif. | bohrium.commedchemexpress.commedkoo.com |
| CZC24832 | Data not specified | Optimized from a triazolopyridine core to increase selectivity over the entire kinome, particularly PI3Kβ. | conestogac.on.ca |
| Compound 4 (Arcus Biosciences) | 0.064 µM (cellular) | Designed by unifying two different selectivity mechanisms, projecting into both the 'selectivity' and 'alkyl-induced' pockets. | acs.org |
Application of Computational Chemistry and Artificial Intelligence in Inhibitor Discovery
In recent years, computational chemistry and artificial intelligence (AI) have become powerful tools for accelerating drug discovery. nih.govresearchgate.net These technologies are particularly useful for tackling the challenges of designing selective kinase inhibitors. nih.gov
Computational methods like molecular docking, molecular dynamics (MD) simulations, and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are routinely used. nih.govajol.info Molecular docking predicts how a small molecule might bind to a protein's active site. ajol.info MD simulations can then model the dynamic movements of the protein-inhibitor complex over time, providing insights into binding stability and the impact of the inhibitor on the protein's conformation. nih.govbohrium.com 3D-QSAR helps to build models that correlate a molecule's 3D properties with its biological activity, guiding further optimization. nih.govcas.org
Table 2: Computational and AI Approaches in PI3Kγ Inhibitor Design
| Method | Application in PI3Kγ Inhibitor Discovery | Reference |
|---|---|---|
| Molecular Docking & MD Simulations | Predicting binding modes, calculating binding free energies, and revealing dynamic interactions to understand selectivity. | nih.govnih.gov |
| 3D-QSAR | Developing models to guide the rational design and modification of inhibitors with improved bioactivity. | nih.gov |
| Machine Learning / Deep Learning | Virtual screening of large compound libraries to identify potential hits; predicting inhibitory activity and selectivity. | nih.govresearchgate.netacs.org |
| Generative AI | Designing novel molecular structures from scratch with optimized properties for PI3Kγ inhibition. | drugtargetreview.com |
Future Research Directions and Unresolved Challenges
Elucidation of Complex Interplay within PI3K Signaling Network
The PI3K signaling pathway is a complex and interconnected network. While PI3Kγ has a recognized role, its interplay with other PI3K isoforms (α, β, and δ) and downstream effectors is not fully understood. Future research must focus on several key aspects:
Pathway Crosstalk and Feedback Loops: Inhibition of PI3Kγ may lead to compensatory activation of other signaling pathways. For instance, studies have shown that inhibiting one PI3K isoform can lead to the upregulation of others. mdpi.comaacrjournals.org The interaction between the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways is a critical area of investigation, as dual blockade may be necessary for optimal anticancer effects. nih.gov Furthermore, feedback mechanisms, such as the FOXO-mediated upregulation of receptor tyrosine kinases (RTKs), can limit the efficacy of PI3K inhibitors. aacrjournals.orgscientificarchives.com A deeper understanding of these feedback loops is crucial for predicting and overcoming resistance.
Isoform-Specific Functions: The four class I PI3K isoforms have both redundant and distinct functions. PI3Kγ is primarily expressed in leukocytes and plays a key role in immune cell trafficking and function. bohrium.comresearchgate.net However, its precise role in different immune cell subsets and in various disease contexts needs further clarification. For example, while PI3Kγ inhibition can reprogram immunosuppressive myeloid cells, its effect on the bone marrow and leukemia immune microenvironment is still largely undefined. ashpublications.org
Context-Dependent Signaling: The effects of PI3Kγ inhibition can be highly context-dependent, varying with the genetic background of the cancer and the composition of the tumor microenvironment (TME). ashpublications.org Future studies should aim to identify biomarkers that predict which tumors will be most responsive to PI3Kγ inhibition.
Optimization of Combination Therapies and Sequencing Strategies
Given the complexity of the PI3K network and the potential for resistance, combination therapies are likely to be essential for maximizing the clinical benefit of PI3Kγ inhibitors.
Optimal Sequencing: The order in which therapies are administered can significantly impact efficacy. Research is needed to determine the optimal sequencing of PI3Kγ inhibitors with other agents. For example, it is unclear whether PI3Kγ inhibitors should be given before, during, or after chemotherapy or immunotherapy to achieve the best outcome.
Biomarker-Driven Approaches: Identifying predictive biomarkers is crucial for selecting patients who are most likely to benefit from specific combination therapies. This could involve analyzing the mutational status of genes in the PI3K pathway, the expression of immune-related markers, or the composition of the TME. ashpublications.orgfrontiersin.org
Development of Novel Therapeutic Modalities Targeting PI3Kγ
While selective PI3Kγ inhibitors represent a significant advance, there is still room for the development of novel therapeutic strategies.
Next-Generation Inhibitors: Efforts are ongoing to develop next-generation PI3Kγ inhibitors with improved selectivity and potency. acs.org For example, AZ2 is a highly selective PI3Kγ inhibitor with over 1000-fold selectivity over PI3Kα and PI3Kβ. ashpublications.org
Dual-Inhibitors: Dual inhibitors that target PI3Kγ and another key signaling molecule may offer advantages over single-agent therapies. For example, duvelisib, a dual inhibitor of PI3Kδ and PI3Kγ, has been approved for certain leukemias. bohrium.comnih.gov The rationale is that targeting both isoforms can have a broader effect on the tumor and its microenvironment. nih.gov
PROTACs: Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of target proteins. The development of PI3Kγ-targeting PROTACs could offer a way to overcome resistance mechanisms associated with traditional inhibitors. researchgate.net
Addressing Challenges in Overcoming Resistance and Enhancing Durability
Drug resistance is a major challenge in cancer therapy, and PI3Kγ inhibitors are no exception. Understanding and overcoming resistance is critical for achieving long-term clinical benefit.
Mechanisms of Resistance: Resistance to PI3K inhibitors can be intrinsic or acquired. ashpublications.org Intrinsic resistance may be due to a lack of target expression or reliance on alternative survival pathways. ashpublications.org Acquired resistance can arise from genetic mutations in the PI3K pathway or in bypass pathways. mdpi.comashpublications.org Metabolic reprogramming is another potential mechanism of resistance, where cancer cells adapt to rely on alternative energy pathways. ashpublications.org
Strategies to Overcome Resistance: Combination therapies are a key strategy to overcome resistance. For example, combining PI3Kγ inhibitors with AKT inhibitors might have an enhanced therapeutic effect in certain leukemias where PI3Kγ inhibition leads to increased AKT phosphorylation through a feedback mechanism. ashpublications.org
Enhancing Durability of Response: Even when initial responses are observed, they are often not durable. Research is needed to understand the mechanisms that lead to relapse and to develop strategies to prolong the duration of response. This may involve intermittent dosing schedules or the use of maintenance therapies. bmj.com
Expanding Therapeutic Applications beyond Current Indications
While the primary focus of PI3Kγ inhibitor development has been in oncology, there is growing evidence that they may have therapeutic potential in other diseases.
Inflammatory and Autoimmune Diseases: Given the central role of PI3Kγ in regulating immune cell function, it is a promising target for the treatment of inflammatory and autoimmune diseases. bohrium.comresearchgate.net Preclinical studies have shown the potential of PI3Kγ inhibitors in models of rheumatoid arthritis, lupus, and multiple sclerosis. researchgate.net
Cardiovascular Diseases: Recent research suggests that PI3Kγ inhibition may protect against anthracycline-induced cardiotoxicity, a serious side effect of some chemotherapies. ahajournals.org This dual benefit of reducing tumor growth and protecting the heart makes PI3Kγ inhibitors an attractive option for certain cancer patients. ahajournals.org
Infectious Diseases: The role of PI3Kγ in modulating the immune response to infection is also being explored. mdpi.com PI3Kγ inhibition has shown potential in combating bacterial infections by modulating the inflammatory response. mdpi.com
常见问题
Q. What experimental approaches are recommended to validate the selectivity of PI3Kgamma inhibitors in cellular models?
To assess selectivity, combine isoform-specific inhibitors (e.g., AS-252424 for PI3Kgamma) with functional assays such as PAK1/PBD GST pull-down for Rac1 activation and Western blot quantification . Include parallel testing of pan-PI3K inhibitors (e.g., GDC-0941) and isoform-specific inhibitors (e.g., INK007 for PI3Kdelta) to rule off-target effects. Phalloidin staining can visualize actin rearrangement (e.g., lamellipodia formation), which is unaffected by PI3Kgamma inhibitors but suppressed by PI3Kdelta inhibitors . Validate kinase inhibition using radiometric assays with recombinant enzymes (e.g., LY294002 protocols) .
Q. How does PI3Kgamma inhibition modulate immune cell function in inflammatory models?
PI3Kgamma regulates neutrophil recruitment and macrophage polarization. In sepsis models, hepatocyte-specific PI3Kgamma signaling controls bile transport protein retrieval and pseudovilli internalization, impacting liver dysfunction . In arthritis models, PI3Kgamma blockade suppresses joint inflammation by reducing lamellipodia formation in synoviocytes and modulating Rho GTPases (e.g., Rac1 activation via PDGF signaling) . Use primary hepatocytes from PI3Kgamma KO mice or kinase-dead mutants to isolate cell-type-specific effects .
Q. Which in vivo models best recapitulate the therapeutic effects of PI3Kgamma inhibition in autoimmune diseases?
Mouse models of rheumatoid arthritis (e.g., collagen-induced arthritis) show reduced joint inflammation and damage upon PI3Kgamma inhibition . For neuropathic pain, models of peritonitis demonstrate anti-inflammatory effects via suppression of neutrophil degranulation . Sepsis models with hepatocyte-specific PI3Kgamma KO mice are critical for studying liver dysfunction .
Q. What are the key biochemical assays for assessing PI3Kgamma inhibitor activity?
- Kinase inhibition: Radiometric assays with recombinant PI3K isoforms (class IA/IB) and ATP competition .
- Cellular selectivity: PAK1/PBD GST pull-down for Rac1 activation and Western blot quantification .
- Functional readouts: Phalloidin staining for actin reorganization, transwell assays for cell invasion, and flow cytometry for immune cell profiling .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported efficacy of PI3Kgamma inhibitors across different disease models?
Contradictions may arise from cell-type-specific signaling (e.g., hepatocytes vs. synoviocytes) or compensatory isoform activation. In PDGF-driven synoviocyte invasion, PI3Kgamma inhibitors showed no effect, whereas PI3Kdelta inhibitors reduced invasion by 60% . Address discrepancies by:
- Profiling PI3K isoform expression in target cells (e.g., qPCR, proteomics).
- Using dual PI3Kdelta/gamma inhibitors (e.g., IPI-145) to assess combinatorial effects .
- Validating findings in primary cells and genetically modified models (e.g., PI3Kgamma KO mice) .
Q. What are the optimal strategies for combining PI3Kgamma inhibitors with immune checkpoint blockade in cancer immunotherapy?
Preclinical data show that PI3Kgamma inhibition (e.g., IPI-549) synergizes with anti-PD-1 by reprogramming myeloid-derived suppressor cells (MDSCs) and enhancing T-cell infiltration . In HNSCC models, this combination improved tumor immune responses . Design studies using:
Q. What computational methods are employed to design isoform-selective PI3Kgamma inhibitors?
Molecular dynamics simulations and free energy calculations predict binding affinities to PI3Kgamma’s ATP-binding pocket . Structure-based design using X-ray crystallography (e.g., furan-2-ylmethylene thiazolidinediones) optimizes steric and electronic complementarity . Validate selectivity with 3D-QSAR models trained on kinase inhibition datasets .
Q. How do hepatocyte-specific PI3Kgamma signaling pathways contribute to sepsis-induced liver dysfunction?
PI3Kgamma in hepatocytes regulates pseudovilli internalization and bile acid transport via vesicular trafficking. In sepsis, PI3Kgamma activation disrupts bile canalicular networks, leading to cholestasis. Use HepG2 cells and primary hepatocytes from PI3Kgamma KO mice to study ATP-binding cassette transporter localization .
Q. What mechanisms underlie the differential effects of PI3Kgamma inhibitors on lamellipodia formation versus Rho GTPase activation?
Lamellipodia formation depends on PI3Kdelta-mediated Rac1 activation, which PI3Kgamma inhibitors do not block . However, PI3Kgamma modulates RhoA/ROCK pathways in immune cells via distinct G-protein-coupled receptors. Use FRET biosensors or GTPase pulldown assays to dissect isoform-specific GTPase regulation .
Q. How do structural insights from X-ray crystallography inform the optimization of PI3Kgamma inhibitor pharmacophores?
Co-crystal structures (e.g., PI3Kgamma bound to AS-252424) reveal hydrogen bonding with Val882 and hydrophobic interactions with Trp812 . Modify substituents on thiazolidinedione scaffolds to enhance ATP-pocket occupancy while minimizing off-target binding to PI3Kalpha/beta . Validate with kinase profiling panels and cellular thermal shift assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
